VER-49009

Description

Antiproliferative Effects Across Diverse Cancer Cell Lines

Studies utilizing assays such as the sulforhodamine B (SRB) assay have evaluated the antiproliferative effects of VER-49009 across a panel of human cancer cell lines selleckchem.comselleckchem.comnih.gov. The cellular potency is typically measured by the GI50 value, representing the concentration of the compound required for 50% inhibition of cell growth researchgate.netabmole.com.

Melanoma Cell Lines (e.g., SKMEL 2, SKMEL 5, SKMEL 28, WM266.4)

This compound has shown antiproliferative activity against melanoma cell lines, including SKMEL 2, SKMEL 5, SKMEL 28, and WM266.4 selleckchem.comselleckchem.com. These cell lines exhibit varying levels of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity, but the cellular sensitivity to this compound appears to be independent of NQO1 expression nih.govresearchgate.netaacrjournals.orgnih.govresearchgate.net.

| Melanoma Cell Line | GI50 (nM) (Mean ± SD) | Source |

| SKMEL 2 | 1093.3 ± 111.2 | aacrjournals.org |

| SKMEL 5 | 163.3 ± 14.5 | aacrjournals.org |

| SKMEL 28 | 475.0 ± 18.0 | aacrjournals.org |

| WM266.4 | 1366.7 ± 33.3 | aacrjournals.org |

Colon Cancer Cell Lines (e.g., HCT116, HT29)

Colon cancer cell lines such as HCT116 and HT29 have been used to assess the antiproliferative effects of this compound aacrjournals.orgselleckchem.comselleckchem.comnih.govresearchgate.nettandfonline.comnih.gov. Research indicates that the sensitivity of HT29 cells may be affected by glucuronidation of the compound researchgate.net. This compound has also shown similar activity in HT29 cells and their oxaliplatin-resistant counterparts researchgate.net. Silencing of the cochaperone CDC37 has been shown to sensitize HCT116 cells to this compound tandfonline.comnih.gov.

| Colon Cancer Cell Line | GI50 (nM) (Mean ± SD) | Source |

| HCT116 | 357.0 ± 0.003 | aacrjournals.org |

| HT29 | Data not readily available in snippets | - |

Ovarian Cancer Cell Lines (e.g., CH1)

This compound has been tested in ovarian cancer cell lines like CH1 selleckchem.comselleckchem.comnih.gov. Studies have shown that this compound exhibits similar cellular GI50 values in parental CH1 cells compared to doxorubicin-resistant CH1doxR cells, suggesting it can circumvent P-glycoprotein-mediated resistance nih.govresearchgate.net.

| Ovarian Cancer Cell Line | GI50 (nM) (Mean ± SD) | Source |

| CH1 | 685 ± 119 (part of panel mean) | medchemexpress.comaacrjournals.orgnih.gov |

| CH1 (specific) | Data not readily available in snippets | - |

Breast Cancer Cell Lines (e.g., MB-231, BT20, BT-474)

Breast cancer cell lines, including MB-231, BT20, and BT-474, are among those in which this compound's antiproliferative activity has been evaluated selleckchem.comselleckchem.com.

| Breast Cancer Cell Line | GI50 (nM) (Mean ± SD) | Source |

| MB-231 | Data not readily available in snippets | - |

| BT20 | Data not readily available in snippets | - |

| BT-474 | Data not readily available in snippets | - |

Glioblastoma Cell Lines (e.g., U87MG, SF268, SF188, KNS42)

This compound has been studied in glioblastoma cell lines such as U87MG, SF268, SF188, and KNS42 nih.govnih.govaacrjournals.orgresearchgate.net. While a related, more potent analogue, NVP-AUY922, showed nanomolar IC50 values in these lines, this compound was significantly less potent, with IC50 values approximately 82-fold higher than NVP-AUY922 nih.govaacrjournals.org. This compound did not show cross-resistance in glioblastoma cell lines that acquired resistance to 17-AAG, another HSP90 inhibitor aacrjournals.orgnih.govresearchgate.net.

| Glioblastoma Cell Line | IC50 (nM) (Relative to NVP-AUY922) | Source |

| U87MG | ~82-fold higher than NVP-AUY922 | nih.govaacrjournals.org |

| SF268 | ~82-fold higher than NVP-AUY922 | nih.govaacrjournals.org |

| SF188 | ~82-fold higher than NVP-AUY922 | nih.govaacrjournals.org |

| KNS42 | ~82-fold higher than NVP-AUY922 | nih.govaacrjournals.org |

Differential Sensitivity in Nontumorigenic Cell Lines (e.g., HUVEC, MCF10a, PNT2)

This compound's effects have also been evaluated in nontumorigenic cell lines, including human umbilical vein endothelial cells (HUVEC), human mammary gland epithelial cells (MCF10a), and human prostate epithelial cells (PNT2) medchemexpress.comselleckchem.comselleckchem.comresearchgate.netaacrjournals.org. This compound inhibited HUVEC proliferation with a GI50 value of 444 ± 91.1 nmol/L medchemexpress.comresearchgate.net. Nontumorigenic human breast (MCF10a) and prostate (PNT2) epithelial cells exhibited higher GI50 values for this compound when compared to the mean GI50 values against cancer cells, suggesting a degree of differential sensitivity medchemexpress.comresearchgate.netaacrjournals.org.

| Nontumorigenic Cell Line | GI50 (nM) (Mean ± SD) | Source |

| HUVEC | 444 ± 91.1 | medchemexpress.comresearchgate.net |

| MCF10a | Higher than mean cancer cell GI50 | medchemexpress.comresearchgate.netaacrjournals.org |

| PNT2 | Higher than mean cancer cell GI50 | medchemexpress.comresearchgate.netaacrjournals.org |

Structure

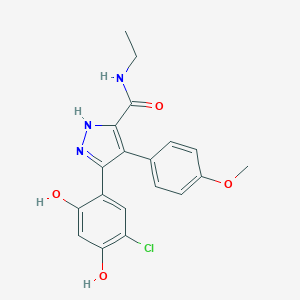

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNAOTXNHVALTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678600 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940289-57-6 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound Ver 49009

Origin from High-Throughput Screening of 3,4-Diarylpyrazole Resorcinol (B1680541) Analogues (CCT018159)

The discovery of this compound is rooted in high-throughput screening (HTS) conducted at the Cancer Research UK Centre for Cancer Therapeutics. aacrjournals.orgrsc.org This screening effort, which involved a library of 60,000 compounds, identified CCT018159 as the first HSP90 inhibitor belonging to the 3,4-diarylpyrazole resorcinol series. aacrjournals.orgrsc.org CCT018159 was found to inhibit the N-terminal ATPase activity of yeast and human HSP90, albeit with micromolar potency (IC₅₀ values of 7.1 µM and 3.2 µM, respectively). aacrjournals.org CCT018159 served as a foundational lead compound for subsequent medicinal chemistry endeavors. rsc.org

Structure-Based Design Principles Leading to this compound

Information derived from the X-ray co-crystal structure of CCT018159 bound to the N-terminal domain of yeast HSP90 guided the structure-based design of more potent analogues. aacrjournals.org This approach focused on modifying the diarylpyrazole scaffold to enhance binding affinity and improve pharmacological properties. aacrjournals.org this compound emerged from these efforts as a more potent pyrazole amide analogue of CCT018159. aacrjournals.orgatlasgeneticsoncology.org

Amide Group Contribution to Protein-Ligand Interaction

A key structural modification incorporated into this compound was the addition of an amide group at the C5 position of the pyrazole ring. aacrjournals.orgnih.gov This amide side chain was strategically introduced to potentially create additional hydrogen bond interactions with the protein backbone, thereby enhancing binding affinity. nih.gov The inclusion of this amide group was indeed found to be crucial for forming a new interaction with the residue Gly97 of HSP90, contributing significantly to the enhanced potency of this compound compared to earlier compounds lacking this feature. aacrjournals.orgatlasgeneticsoncology.orgnih.gov

Key Hydrogen Bonding Interactions with HSP90 Residues (e.g., Gly97, Asp93, Thr184)

X-ray crystallography of this compound bound to the N-terminal domain of human HSP90α confirmed its binding mode and the critical hydrogen bonding interactions. aacrjournals.orgresearchgate.net The resorcinol residue and the pyrazole ring of this compound form a crucial network of hydrogen bonds with key residues in the ATP-binding pocket of HSP90, including Asp93 and Thr184. aacrjournals.orgresearchgate.netresearchgate.net Furthermore, these interactions involve a cluster of structurally conserved water molecules, similar to those observed with CCT018159. aacrjournals.orgresearchgate.net The amide group at the C5 position forms an additional hydrogen bond interaction with the protein backbone, specifically with Gly97, reinforcing the binding of this compound to HSP90. aacrjournals.orgnih.govresearchgate.net

Optimization Strategies and Analogues

Further optimization of the pyrazole amide series, including this compound, was undertaken to improve potency, pharmacokinetic, and pharmacodynamic properties. atlasgeneticsoncology.org These strategies led to the development of various analogues exploring modifications to the core structure. atlasgeneticsoncology.org

Development of Isoxazole Analogue VER-50589

One significant optimization strategy involved replacing the central pyrazole ring of this compound with an isoxazole ring, leading to the development of VER-50589. aacrjournals.orgatlasgeneticsoncology.org This pyrazole to isoxazole switch was explored as a bioisosteric replacement aimed at maintaining the critical hydrogen bonding network with the HSP90 N-terminal ATP site while potentially offering improved properties. aacrjournals.orgatlasgeneticsoncology.org

Comparative Binding Affinity and Cellular Potency of VER-50589 versus this compound

Comparative studies demonstrated that the isoxazole analogue, VER-50589, exhibited superior binding affinity and cellular potency compared to this compound. aacrjournals.orgatlasgeneticsoncology.org While X-ray crystallography showed a virtually identical binding mode for both compounds within the HSP90 nucleotide-binding pocket, there were differences in their relative spatial arrangement. aacrjournals.orgresearchgate.net

Binding affinity measurements by isothermal titration calorimetry (ITC) revealed that VER-50589 had a significantly lower dissociation constant (Kd) of 4.5 ± 2.2 nM, indicating tighter binding to full-length recombinant human HSP90β, compared to 78.0 ± 10.4 nM for this compound. aacrjournals.org This enhanced affinity for VER-50589 was attributed to higher enthalpy contributions to binding. aacrjournals.org

In competitive binding assays, VER-50589 also showed a lower IC₅₀ value of 21 ± 4 nM for inhibiting HSP90β binding compared to 47 ± 9 nM for this compound. aacrjournals.orgselleckchem.com

Cellular antiproliferative assays across a panel of human cancer cell lines consistently showed higher potency for VER-50589. aacrjournals.orgresearchgate.net The mean cellular GI₅₀ value for VER-50589 was 78 ± 15 nM, whereas for this compound it was 685 ± 119 nM, representing an approximate 9-fold gain in potency for the isoxazole analogue. aacrjournals.org Furthermore, VER-50589 demonstrated approximately 4-fold greater cellular uptake compared to this compound. aacrjournals.org

The comparative data is summarized in the table below:

| Property | This compound | VER-50589 | Reference |

| HSP90β Binding (Kd) (nM) | 78.0 ± 10.4 | 4.5 ± 2.2 | aacrjournals.org |

| Competitive Binding (IC₅₀) (nM) | 47 ± 9 | 21 ± 4 | aacrjournals.orgselleckchem.com |

| Mean Cellular GI₅₀ (nM) | 685 ± 119 | 78 ± 15 | aacrjournals.org |

| Cellular Uptake | - | ~4-fold greater | aacrjournals.org |

This compound and VER-50589 both induce molecular signatures of HSP90 inhibition, including the depletion of client proteins such as C-RAF, B-RAF, and survivin, and the induction of HSP72 and HSP27. aacrjournals.orgselleckchem.com They also lead to cell cycle arrest and apoptosis. aacrjournals.orgselleckchem.com The superior cellular uptake and binding affinity of VER-50589 translated to improved pharmacodynamic effects in preclinical models. aacrjournals.org

Comparative Cellular Uptake

Research comparing this compound with its isoxazole analogue, VER-50589, revealed differences in cellular uptake and activity. While both compounds exhibited similar binding modes to the N-terminal ATP-binding pocket of HSP90, VER-50589 generally displayed higher cellular potency and improved cellular uptake compared to this compound aacrjournals.orgunife.it. The GI50 values for VER-50589 were consistently lower than those for this compound across a panel of human cancer cell lines, indicating a greater potency for the isoxazole analogue aacrjournals.org. For instance, the mean GI50 values for the cancer cell panel were 78 ± 15 nM for VER-50589 versus 685 ± 119 nM for this compound, representing a 9-fold greater potency for VER-50589 aacrjournals.org.

Despite rapid plasma clearance for both compounds in pharmacokinetic studies in mice, the better cellular uptake properties of VER-50589 resulted in tumor levels exceeding the in vitro GI50 for a longer duration compared to this compound aacrjournals.org.

Data Table: Comparative Cellular Potency (GI50 nM)

| Cell Line | This compound (nM) | VER-50589 (nM) |

| SKMEL 2 (Melanoma) | 1093.3 ± 111.2 | 62.0 ± 4.3 |

| SKMEL 5 (Melanoma) | 163.3 ± 14.5 | 125.7 ± 16.4 |

| HCT116 (Colon) | 260 ± 35 | 140 ± 10 |

| CH1 (Ovarian) | 583 ± 31 | 32.7 ± 0.2 |

| BT-474 (Breast) | 1097 ± 16 | 32.6 ± 1.7 |

| Mean (Cancer Panel) | 685 ± 119 | 78 ± 15 |

Source: Adapted from search results aacrjournals.org

Role of this compound as a Lead Compound in the Discovery of NVP-AUY922 (Luminespib)

This compound played a significant role as a lead compound in the discovery and development of NVP-AUY922 (also known as Luminespib (B612032) or VER-52296) rsc.orgwikipedia.orgnih.govaacrjournals.org. Following the identification and characterization of this compound, further structure-driven medicinal chemistry optimization was undertaken aacrjournals.org. This led to the discovery of a novel class of 3,4-diarylisoxazole inhibitors, which demonstrated significantly improved potency in growth inhibition assays across various human cancer cell lines compared to this compound aacrjournals.org.

The optimization process involved replacing the pyrazole moiety in this compound with an isoxazole bioisostere nih.gov. This modification aimed to maintain a defined hydrogen bonding network with HSP90 nih.gov. The resulting isoxazole series compounds, including NVP-AUY922, exhibited tighter binding to HSP90, characterized by a slower off-rate compared to the equivalent pyrazole compounds like this compound aacrjournals.org. This enhanced binding affinity is believed to contribute to their increased cellular potency aacrjournals.org.

NVP-AUY922 (Luminespib) emerged from this optimization program as a highly potent HSP90 inhibitor cenmed.comcellagentech.comscbt.com. It binds to HSP90 with a Kd of 1.7 nM and inhibits the proliferation of human tumor cells with GI50 values typically ranging from 2 to 40 nM cellagentech.comresearchgate.net. NVP-AUY922 showed improved cellular uptake and retention in cancer cells compared to the corresponding pyrazole derivative (this compound), which likely explains its enhanced cellular activity nih.gov.

Hybrid HSP90 Inhibitor Design Incorporating this compound Moieties

This compound has also served as a structural component in the design of hybrid HSP90 inhibitors. One approach involved connecting the resorcinol ring of this compound with the trimethoxyphenyl ring of PU3, another known HSP90 inhibitor scaffold, using a structure-based design strategy nih.gov. This hybrid design aimed to combine favorable structural features from different classes of HSP90 inhibitors to potentially improve potency or overcome resistance mechanisms. Research in this area has explored the anti-neoplastic effects of such hybrid compounds, particularly against drug-resistant cancer cell lines nih.gov.

Mechanism of Action of Ver 49009 As an Hsp90 Inhibitor

ATP-Competitive Binding to the N-Terminal Domain of HSP90

VER-49009 functions as an ATP-competitive inhibitor by binding to the N-terminal domain (NTD) of HSP90. hsp90.caaacrjournals.orgresearchgate.netspandidos-publications.comijper.org The NTD of HSP90 contains the primary ATP-binding site, and the binding of ATP and its subsequent hydrolysis are crucial for the chaperone's functional cycle. atlasgeneticsoncology.orgaacrjournals.orgijper.orgportlandpress.com By occupying this ATP-binding pocket, this compound prevents ATP from binding, thereby interfering with the conformational changes and the chaperone cycle necessary for HSP90 activity. atlasgeneticsoncology.orgaacrjournals.orgportlandpress.com X-ray crystallography studies have shown that this compound binds to the NTD of human HSP90α, making hydrogen bonding interactions with key residues like Asp93 and Thr184, as well as interacting with a cluster of water molecules within the binding site. aacrjournals.orgresearchgate.net This binding mode is similar to that of other NTD-binding HSP90 inhibitors, including its analogue VER-50589 and the high-throughput screening hit CCT018159. researchgate.netaacrjournals.orgresearchgate.netnih.gov

Modulation of HSP90 ATPase Activity

The binding of this compound to the NTD of HSP90 directly impacts the chaperone's intrinsic ATPase activity. probechem.comatlasgeneticsoncology.orgaacrjournals.orgselleckchem.com HSP90's function is dependent on the energy derived from ATP hydrolysis. atlasgeneticsoncology.orgaacrjournals.orgijper.orgportlandpress.com By competing with ATP for binding to the NTD, this compound inhibits this ATPase activity. probechem.comatlasgeneticsoncology.orgaacrjournals.orgselleckchem.com Studies have measured the inhibitory potency of this compound against the ATPase activity of recombinant yeast HSP90, reporting an IC50 of 167 nM. aacrjournals.orgselleckchem.com For human full-length recombinant HSP90β, the IC50 was higher in the presence of the activator AHA1, measured at 1033 ± 88 nM. aacrjournals.org A competitive binding assay using a fluorescent probe yielded an IC50 value of 47 ± 9 nM for this compound against human HSP90β. aacrjournals.orgselleckchem.comnih.gov This inhibition of ATPase activity disrupts the HSP90 chaperone cycle, leading to the destabilization and degradation of its client proteins. atlasgeneticsoncology.orghsp90.caaacrjournals.org

Here is a table summarizing the ATPase inhibition data for this compound:

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Yeast full-length Hsp90 | ATPase activity | 167 | - | aacrjournals.orgselleckchem.com |

| Human full-length HSP90β + AHA1 | ATPase activity | 1033 ± 88 | - | aacrjournals.org |

| Human full-length HSP90β | Competitive binding | 47 ± 9 | 78 | probechem.commedkoo.comaacrjournals.orgselleckchem.comnih.govmedchemexpress.comtargetmol.com |

Downregulation and Depletion of HSP90 Client Proteins

A critical consequence of HSP90 inhibition by this compound is the destabilization and subsequent proteasomal degradation of its client proteins. researchgate.netprobechem.commedkoo.comatlasgeneticsoncology.orghsp90.caaacrjournals.orgresearchgate.netspandidos-publications.comnih.govmedchemexpress.combiomol.comfluoroprobe.com HSP90 client proteins are often involved in crucial cellular processes, and many are key players in oncogenic signaling pathways. atlasgeneticsoncology.orghsp90.caspandidos-publications.comnih.gov By disrupting the proper folding and maturation of these proteins, this compound leads to their ubiquitination and degradation, thereby inhibiting downstream signaling and cellular functions that rely on these clients. atlasgeneticsoncology.orghsp90.caaacrjournals.orgspandidos-publications.com

Oncogenic Kinases (e.g., C-RAF, B-RAF, ERBB2/HER2, Akt, Met, EGFR, CDK4)

Numerous oncogenic kinases are clients of HSP90, and their stability and function are dependent on the chaperone. atlasgeneticsoncology.orghsp90.caspandidos-publications.comnih.govaustinpublishinggroup.com Inhibition of HSP90 by this compound leads to the depletion of several such kinases. Research has shown that this compound causes the downregulation of C-RAF and B-RAF. researchgate.netprobechem.commedkoo.comhsp90.caaacrjournals.orgselleckchem.comnih.govbiomol.comcaymanchem.com Both C-RAF and B-RAF are key components of the MAPK signaling pathway, which is frequently dysregulated in cancer. oncotarget.com this compound also induces the depletion of ERBB2/HER2, a receptor tyrosine kinase that is amplified or overexpressed in various cancers, particularly breast cancer. hsp90.caselleckchem.comnih.govaustinpublishinggroup.comoncotarget.comazprecisionmed.hr Other oncogenic kinases reported to be depleted by this compound include Akt, Met, EGFR, and CDK4. probechem.comatlasgeneticsoncology.orghsp90.caspandidos-publications.commedchemexpress.comnih.govoncotarget.comnih.govselleck.jp Akt is a central node in the PI3K/Akt signaling pathway, involved in cell survival and growth. medchemexpress.comoncotarget.comnih.gov Met and EGFR are receptor tyrosine kinases implicated in various cancers. nih.govaustinpublishinggroup.comoncotarget.com CDK4 is a cyclin-dependent kinase that plays a critical role in cell cycle progression. hsp90.canih.gov The depletion of these oncogenic kinases contributes significantly to the antiproliferative and pro-apoptotic effects of this compound in cancer cells. researchgate.netprobechem.commedkoo.comselleckchem.comnih.govbiomol.comcaymanchem.com

Anti-Apoptotic Proteins (e.g., Survivin)

In addition to oncogenic kinases, certain anti-apoptotic proteins are also HSP90 clients. researchgate.netprobechem.commedkoo.comhsp90.caaacrjournals.orgspandidos-publications.comnih.govbiomol.comcaymanchem.com Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is one such client that is often overexpressed in cancer and contributes to resistance to apoptosis. researchgate.netprobechem.commedkoo.comhsp90.caaacrjournals.orgspandidos-publications.comnih.govbiomol.comcaymanchem.comnovusbio.comnih.gov this compound has been shown to cause the depletion of survivin. researchgate.netprobechem.commedkoo.comhsp90.caaacrjournals.orgnih.govbiomol.comcaymanchem.com By reducing the levels of survivin, this compound can lower the threshold for apoptosis, contributing to its cytotoxic effects on cancer cells. researchgate.netprobechem.commedkoo.comselleckchem.comnih.govbiomol.comcaymanchem.com

Induction of Heat Shock Proteins HSP72 and HSP27

A common cellular response to the inhibition of HSP90 is the induction of other heat shock proteins, particularly HSP72 (also known as HSP70) and HSP27. researchgate.netprobechem.commedkoo.comhsp90.caaacrjournals.orgselleckchem.comspandidos-publications.comnih.govbiomol.comcaymanchem.comglpbio.commdpi.complos.org This induction is part of a cellular stress response mediated by Heat Shock Factor 1 (HSF1), which is activated when the HSP90 chaperone system is overwhelmed or inhibited. spandidos-publications.complos.org HSP72 and HSP27 are also molecular chaperones that can assist in protein folding and protect cells from various stresses, including those induced by HSP90 inhibitors. spandidos-publications.commdpi.complos.org this compound has been consistently shown to induce the expression of both HSP72 and HSP27. researchgate.netprobechem.commedkoo.comhsp90.caaacrjournals.orgselleckchem.comnih.govbiomol.comcaymanchem.com While the induction of these chaperones can sometimes contribute to resistance to HSP90 inhibitors, their upregulation is a clear pharmacodynamic marker of HSP90 pathway inhibition by compounds like this compound. spandidos-publications.complos.org

Impact on Downstream Signaling Pathways

This compound causes the depletion of several key HSP90 client proteins, which in turn affects downstream signaling cascades. These client proteins include C-RAF, B-RAF, ERBB2 (HER2), survivin, and PRMT5 selleckchem.comhsp90.ca. The depletion of these proteins can lead to significant downstream effects.

For instance, the depletion of RAF proteins (C-RAF and B-RAF) is known to impact the RAS–RAF–MEK–ERK1/2 pathway bioscientifica.com. Decreased ERK1/2 phosphorylation is observed as a downstream consequence of RAF depletion aacrjournals.org. ERBB2 is consistently reported as a highly sensitive HSP90 client protein, with its depletion occurring at concentrations of this compound around the GI50 values aacrjournals.org. Depletion of ERBB2 can impact the signaling pathways mediated by this receptor tyrosine kinase probes-drugs.org.

The degradation of survivin, an anti-apoptotic protein and mitotic regulator that is an HSP90 client, contributes to the induction of apoptosis observed with HSP90 inhibition selleckchem.comhsp90.ca. Furthermore, this compound has been shown to reduce the expression levels of PRMT5, a protein arginine methyltransferase, which may contribute to its anti-tumor activity researchgate.net.

In specific cell lines, such as hepatic stellate cell line CFSC cells, this compound inhibits proliferation and induces G2 phase arrest, which may be related to its impact on downstream signaling, including a reduction in total Akt and phospho-Akt expression levels medchemexpress.comselleckchem.com. The PI3K–AKT-mTOR pathway is another major signaling cascade influenced by HSP90 inhibition due to its client proteins like AKT bioscientifica.com.

The impact on these downstream pathways collectively contributes to the observed cellular effects of this compound, such as antiproliferative activity and the induction of cell cycle arrest and apoptosis in various cell lines selleckchem.com.

Here is a table summarizing some of the affected downstream client proteins and pathways:

| Client Protein | Affected Pathway(s) | Downstream Effect(s) | Reference |

| C-RAF, B-RAF | RAS–RAF–MEK–ERK1/2 | Decreased ERK1/2 phosphorylation | selleckchem.comaacrjournals.orgbioscientifica.com |

| ERBB2 (HER2) | ERBB2 signaling pathways | Depletion of ERBB2 | selleckchem.comaacrjournals.orgprobes-drugs.org |

| Survivin | Apoptosis, Cell Cycle | Induction of apoptosis | selleckchem.comhsp90.ca |

| PRMT5 | Protein methylation | Reduced PRMT5 expression | selleckchem.comresearchgate.net |

| AKT/PKB | PI3K–AKT-mTOR | Reduced total and phospho-Akt expression (in CFSC cells) | medchemexpress.combioscientifica.com |

| CDK4 | Cell Cycle | Depletion observed with related inhibitors | bioscientifica.comhsp90.ca |

In Vitro Biological Activities of Ver 49009

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process essential for cell growth and division. Dysregulation of the cell cycle is a hallmark of various diseases, including cancer. VER-49009 has been shown to influence cell cycle progression in vitro, primarily by inducing arrest at specific phases. The inhibition of HSP90 by this compound leads to the depletion of HSP90 client proteins, many of which are involved in cell cycle regulation, ultimately resulting in cell cycle arrest selleckchem.commedkoo.com.

Induction of G1 Phase Arrest

While this compound is known to induce cell cycle arrest, the direct evidence specifically for G1 phase arrest induced by this compound in the available research is less prominent compared to its effects on the G2/M phase. General cell cycle arrest has been observed following treatment with this compound selleckchem.commedkoo.com. Cell cycle progression is regulated by cyclin-dependent kinases (CDKs) and their inhibitors (CKIs), such as p21, which can negatively regulate CDK activities and contribute to cell cycle arrest mdpi.com. The tumor suppressor protein p53 also plays a role in regulating both G1 and G2 checkpoints kegg.jp. Some studies observing G2/M arrest induced by other compounds have noted a corresponding decrease in the G1 phase cell population nih.govoncotarget.com. HSP90 inhibitors, including this compound, have been generally associated with inducing cell cycle arrest unife.it.

Induction of G2/M Phase Arrest

Multiple in vitro studies have demonstrated that this compound effectively induces cell cycle arrest at the G2 or G2/M phase. This effect has been observed in various cell types, notably in hepatic stellate cell lines such as CFSC cells selleckchem.comtargetmol.commedchemexpress.comnih.govproquest.com. The induction of G2 phase arrest in CFSC cells was reported at concentrations ranging from 1 to 5 μM of this compound medchemexpress.com. This G2/M arrest is a consequence of this compound's activity as an HSP90 inhibitor, leading to the depletion of client proteins involved in regulating the transition from G2 to M phase selleckchem.commedkoo.com. Studies on other compounds that induce G2/M arrest highlight the involvement of key cell cycle regulators like cyclin B1, Cdc2 (CDK1), and Cdc25C, as well as checkpoint proteins such as p21 nih.govoncotarget.commdpi.com. The consistent finding of G2/M arrest across multiple studies underscores this as a significant in vitro effect of this compound.

Inhibition of Hepatic Stellate Cell Proliferation

This compound has demonstrated significant in vitro activity in inhibiting the proliferation of hepatic stellate cells (HSCs) targetmol.commedchemexpress.comnih.govproquest.com. HSCs play a critical role in the development of liver fibrosis, a process characterized by the excessive accumulation of extracellular matrix proteins nih.govproquest.com. Activated HSCs are the primary source of this matrix and exhibit increased proliferation proquest.com. Studies using the hepatic stellate cell line CFSC have shown that treatment with this compound leads to a significant reduction in cell viability and inhibits cell proliferation medchemexpress.commedkoo.com. At concentrations of 1 or 2.5 μM, this compound inhibited CFSC cell proliferation without causing significant cell damage, although toxicity was observed at a higher concentration of 5 μM medkoo.com. This inhibition of HSC proliferation by this compound suggests its potential relevance in research related to liver fibrosis selleckchem.comnih.govproquest.com.

Here is a summary of some in vitro findings for this compound:

| In Vitro Activity | Cell Line(s) | Observed Effect | Relevant Concentration(s) | Source(s) |

| Antiproliferative Activity | Various human cancer and nontumorigenic cells | Reduced cell proliferation | Mean GI50: 685 ± 119 nM | selleckchem.commedchemexpress.com |

| Induction of G2/M Phase Arrest | CFSC (hepatic stellate cells) | Increased cell population in G2/M phase | 1-5 μM | selleckchem.comtargetmol.commedchemexpress.comnih.govproquest.com |

| Induction of Apoptosis | Various cell lines | Increased apoptotic cell death | Not specified in summary | selleckchem.commedkoo.com |

| Inhibition of Hepatic Stellate Cell Proliferation | CFSC (hepatic stellate cells) | Significant reduction in cell viability and proliferation | 1, 2.5, 5 μM | targetmol.commedchemexpress.commedkoo.comnih.govproquest.com |

In Vivo Pharmacological Investigations of Ver 49009

Evaluation in Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells or tumor tissues are implanted into immunocompromised mice, are widely used to evaluate the antitumor efficacy of novel compounds in a setting that mimics aspects of human cancer. VER-49009 has been evaluated in such models, particularly those representing ovarian carcinoma.

Orthotopic xenograft models, where tumor cells are implanted in the organ of origin, are considered more clinically relevant as they recapitulate the tumor microenvironment and metastatic patterns more closely than subcutaneous models. This compound has been investigated in athymic mice bearing well-established OVCAR3 human ovarian ascites tumors. This model is noted for mimicking late-stage malignant ovarian disease. medchemexpress.commedkoo.com Administration of this compound (4 mg/kg, i.p.) in this orthotopic model resulted in a clear depletion of the HSP90 client protein ERBB2. medchemexpress.commedkoo.comselleckchem.com The depletion of ERBB2 was observed at 3 and 8 hours following the final dose, with protein levels returning to normal by 24 hours. medchemexpress.commedkoo.com Studies comparing this compound with the related isoxazole (B147169) analogue VER-50589 in an orthotopic human ovarian carcinoma model indicated the superiority of VER-50589 in terms of the extent and duration of pharmacodynamic changes. nih.govproteopedia.orgaacrjournals.org

While the OVCAR3 orthotopic model provides specific data for ovarian cancer, the broader class of HSP90 inhibitors, including analogues of this compound, have been evaluated in a range of other human tumor xenograft models. For instance, VER-50589, an analogue derived from the optimization of this compound, was studied in HCT116 human colon cancer xenografts, showing tumor accumulation and growth inhibition. nih.govproteopedia.orgaacrjournals.org Further optimization of the this compound series led to compounds like NVP-AUY922, which demonstrated efficacy in various subcutaneous and orthotopic xenograft models, including colon (HCT116), glioblastoma (U87MG), prostate (PC3), breast (BT474), and melanoma (WM266). aacrjournals.org Although direct efficacy data for this compound in all these specific models may not be as extensively reported as for its optimized analogues, these studies highlight the relevance of HSP90 inhibition in these cancer types and the potential applicability of compounds within this chemical series. Preclinical development of this compound for neoplasms has been reported in the United Kingdom. patsnap.com

In Vivo Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarker analysis in in vivo studies is crucial for confirming that a compound is engaging its target and eliciting the expected downstream biological effects. For HSP90 inhibitors like this compound, key PD biomarkers include the depletion of HSP90 client proteins and the induction of heat shock proteins such as HSP72 and HSP27.

A hallmark of effective HSP90 inhibition is the proteasomal degradation of its client proteins, many of which are involved in oncogenic signaling pathways. In vivo studies with this compound have demonstrated this effect. In the orthotopic OVCAR3 human ovarian carcinoma model, treatment with this compound led to a clear depletion of the sensitive HSP90 client protein ERBB2. medchemexpress.commedkoo.comselleckchem.comapexbt.com This depletion was transient, with ERBB2 levels recovering by 24 hours after the final dose. medchemexpress.commedkoo.com Beyond ERBB2, in vitro and in vivo evidence from studies involving this compound and its analogues indicates the depletion of other significant client proteins, including C-RAF, B-RAF, survivin, and PRMT5. medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca The depletion of these client proteins underscores the mechanism by which this compound exerts its biological effects through inhibiting HSP90 chaperone function.

| HSP90 Client Protein | Observed Depletion (In Vivo/In Vitro Context) | Relevant Sources |

| ERBB2 | Yes (In Vivo, OVCAR3 xenograft) | medchemexpress.commedkoo.comselleckchem.comapexbt.com |

| C-RAF | Yes (In Vitro, also mentioned in vivo context with analogues) | medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca |

| B-RAF | Yes (In Vitro, also mentioned in vivo context with analogues) | medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca |

| Survivin | Yes (In Vitro, also mentioned in vivo context with analogues) | medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca |

| PRMT5 | Yes (In Vitro, also mentioned in vivo context with analogues) | medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca |

| CDK4 | Yes (Mentioned with related compounds/series) | hsp90.ca |

Another key pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP72 (also referred to as HSP70 in some contexts) and HSP27. This induction is a cellular stress response triggered by the inhibition of HSP90. Studies have consistently shown that this compound, along with VER-50589, causes the induction of HSP72 and HSP27. medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca This induction has been observed in both in vitro and in vivo settings, providing further evidence that this compound effectively inhibits HSP90 activity within a living organism. medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca The induction of HSP72 is considered a reliable biomarker for assessing the extent of HSP90 inhibition in vivo.

| Heat Shock Protein | Observed Induction (In Vivo/In Vitro Context) | Relevant Sources |

| HSP72 (HSP70) | Yes (In Vitro and In Vivo) | medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca |

| HSP27 | Yes (In Vitro and In Vivo) | medkoo.comselleckchem.comnih.govproteopedia.orgcaymanchem.comhsp90.ca |

Pharmacological Resistance Mechanisms Associated with Ver 49009

Role of Glucuronidation in Resistance Development

Glucuronidation, a metabolic process involving the conjugation of a substance with glucuronic acid, has been implicated in the resistance observed with VER-49009 in certain cell lines. In HT29 cells, a human colon cancer cell line, this compound underwent extensive glucuronidation. This metabolic conversion led to a significant increase in intracellular glucuronide levels, observed to be between 50- to 230-fold higher than the levels of the parent compound. aacrjournals.orgchemicalbook.in This extensive glucuronidation and the resulting lower intracellular concentrations of the active parent compound are considered likely contributors to the resistance of HT29 cells to this compound and its analogue, VER-50589. aacrjournals.org Conversely, in HCT116 cells, glucuronide levels were found to be significantly lower (more than 50-fold less than the parent compounds), which correlated with a different sensitivity profile. aacrjournals.org

Independence from NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Expression

The expression levels of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) have been shown to influence the activity of some other HSP90 inhibitors, particularly ansamycin (B12435341) benzoquinones like 17-AAG. However, studies indicate that the cellular activity of this compound is independent of NQO1 expression. aacrjournals.orgmedchemexpress.comnih.gov Research using human melanoma cell lines with varying levels of NQO1, including an isogenic pair, demonstrated that the effectiveness of this compound was not correlated with NQO1 expression levels. aacrjournals.org This independence from NQO1 suggests that resistance mechanisms involving the loss or reduction of NQO1 expression, which can affect other classes of HSP90 inhibitors, are unlikely to confer resistance to this compound. aacrjournals.org

Polypharmacology and Kinase Selectivity Profile of Ver 49009

Off-Target Kinase Inhibition Profile

Analysis of biochemical screening data has demonstrated that VER-49009 inhibits several kinases in addition to its primary target, HSP90. biorxiv.orgresearchgate.net This off-target activity was not an intended outcome during the initial drug discovery process but was discovered later through systematic analysis. biorxiv.org

Identification of Micromolar Inhibition of Specific Kinases (e.g., PDK2/PDK4)

Detailed analysis of the kinase inhibition profile of this compound revealed micromolar inhibition of specific kinases, notably Pyruvate (B1213749) Dehydrogenase Kinase 2 (PDK2) and Pyruvate Dehydrogenase Kinase 4 (PDK4). biorxiv.org These kinases are key regulators of the pyruvate dehydrogenase complex, influencing glucose metabolism. nih.gove-dmj.orgmdpi.commdpi.com Research indicates that the introduction of a 3-carboxamide substituent into an earlier lead compound during the development pathway towards the HSP90 inhibitor luminespib (B612032) significantly increased the off-target inhibitory activity against PDK2 and PDK4. biorxiv.org This increased activity towards PDK2/PDK4 was observed to persist in subsequent compounds optimized from this lead. biorxiv.org

Data on the potency of this compound against HSP90 and its antiproliferative effects are available:

| Target/Activity | IC50 / Kd / GI50 Value | Notes | Source |

| HSP90β (IC50, competitive binding) | 47 ± 9 nM | Human full-length recombinant HSP90β | aacrjournals.org |

| HSP90β (Kd, isothermal titration calorimetry) | 78.0 ± 10.4 nM | Human full-length recombinant HSP90β | aacrjournals.org |

| Yeast Hsp90 (IC50, ATPase activity) | 167 ± 9 nM | Full-length recombinant yeast Hsp90 | aacrjournals.org |

| Yeast Hsp90 (IC50, ATPase activity) | 0.14 uM (140 nM) | Full length yeast Hsp90 protein | probechem.commedchemexpress.com |

| Human Cancer Cell Line Panel (Mean GI50) | 685 ± 119 nM | Antiproliferative activity | aacrjournals.orgmedchemexpress.com |

| HUVEC (GI50) | 444 ± 91.1 nM | Antiproliferative activity | medchemexpress.com |

While specific micromolar IC50 values for PDK2 and PDK4 for this compound were not available in the provided snippets, the sources consistently report its micromolar inhibitory activity against these kinases. biorxiv.orgresearchgate.net

Evolution of Kinase Polypharmacology During Drug Discovery Programs

The drug discovery program that led to the identification of luminespib, for which this compound served as a lead compound, provides a case study on how kinase polypharmacology can evolve. biorxiv.orgresearchgate.netresearchgate.netpatsnap.com Analysis of the initial high-throughput screening hit (CCT018159), intermediate lead compounds like this compound and VER-50589, and the final candidate luminespib revealed differing polypharmacological profiles. biorxiv.org Interestingly, the initial hit and the final clinical candidate exhibited a greater number of off-targets in the tested kinase panel compared to the intermediate lead compounds, including this compound and VER-50589. biorxiv.org The introduction of the 3-carboxamide group in this compound, while enhancing affinity for HSP90, specifically increased the off-target activity towards PDK2/PDK4 and simultaneously reduced other kinase inhibitory activities present in the initial hit. biorxiv.org This highlights that polypharmacology can evolve in a non-linear fashion throughout the optimization process and may not be consistently present across all stages of drug discovery. biorxiv.org This observation underscores the importance of characterizing polypharmacology earlier in the drug discovery pipeline. researchgate.netpatsnap.com

Cross-Pharmacology with Other ATPases and Kinases (e.g., Grp94, TRAP-1, Topoisomerase-II, Hsp70)

HSP90 belongs to the GHKL (Gyrase B, Hsp90, Histidine Kinases, MutL) ATPase/kinase superfamily, which shares a conserved ATP-binding domain characterized by a Bergerat fold. researchgate.netunife.it This structural similarity can contribute to cross-pharmacology with other members of this superfamily and related ATPases and kinases. researchgate.net

Beyond cytosolic HSP90, the Hsp90 family includes paralogs such as Grp94, located in the endoplasmic reticulum, and TRAP1, found in mitochondria. nih.govnih.gov These paralogs also function as molecular chaperones and play significant roles in cellular homeostasis and disease, including cancer. nih.govnih.gov While this compound is primarily characterized as a cytosolic HSP90 inhibitor, the concept of simultaneously targeting multiple Hsp90 paralogs (Hsp90, Grp94, and TRAP1) is being explored as a therapeutic strategy, particularly in cancer. nih.gov

Hsp70 is another crucial molecular chaperone that often works in conjunction with HSP90. nih.gov Inhibition of HSP90 by compounds like this compound is known to induce the expression of other heat shock proteins, including HSP72 (a form of Hsp70) and HSP27. selleckchem.comcaymanchem.comprobechem.comselleckchem.comaacrjournals.org This induction of Hsp70 is a common cellular response to HSP90 inhibition and serves as a pharmacodynamic marker. selleckchem.comaacrjournals.org

Topoisomerase-II is another ATPase that belongs to the GHKL superfamily. researchgate.net Although direct inhibitory activity of this compound against Topoisomerase-II is not explicitly detailed in the provided snippets, the shared structural features within the GHKL family suggest potential for cross-reactivity among its members. researchgate.net Furthermore, studies on Topoisomerase II inhibitors have shown effects on TRAP-1 expression, indicating potential interplay between these targets. nih.gov

Therapeutic Implications and Future Research Directions

Potential Application in Cancer Therapeutics

Monotherapy Potential

VER-49009, a potent inhibitor of the molecular chaperone Heat Shock Protein 90 (HSP90), has demonstrated significant potential as a monotherapeutic agent in various cancer models. nih.govresearchgate.net As a pyrazole (B372694) amide analogue, this compound exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its function. researchgate.net This inhibition leads to the degradation of numerous HSP90 client proteins that are critical for cancer cell survival and proliferation. nih.govnih.gov

Preclinical studies have shown that this compound possesses anti-proliferative activity against a diverse panel of human cancer cell lines. researchgate.net The compound has been observed to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The mechanism of action involves the depletion of key oncogenic client proteins such as C-RAF, B-RAF, and survivin. nih.govnih.gov Furthermore, this compound has been shown to cause the induction of heat shock proteins HSP72 and HSP27, which is a characteristic cellular response to HSP90 inhibition. nih.govnih.gov

The antiproliferative effects of this compound have been quantified across various cancer cell lines, with a mean cellular antiproliferative GI50 value of 685 ± 119 nmol/L. researchgate.net

Combination Therapy Strategies

While this compound has shown promise as a single agent, the broader therapeutic potential of HSP90 inhibitors is often realized in combination with other anticancer treatments. nih.govresearchgate.net The rationale behind combination strategies is to target multiple nodes in cancer signaling pathways, potentially leading to synergistic effects and overcoming drug resistance. nih.gov Although direct preclinical or clinical studies detailing the use of this compound in combination with other specific chemotherapeutic or targeted agents are not extensively documented in the provided search results, the general principle of combining HSP90 inhibitors with other anticancer drugs is a well-established research direction. nih.govresearchgate.net

The development of hybrid molecules, which incorporate structural elements of this compound, points towards a sophisticated combination strategy. For instance, a hybrid HSP90 inhibitor was designed by connecting the resorcinol (B1680541) ring of this compound with the trimethoxyphenyl ring of another inhibitor, PU3. nih.gov This novel compound was specifically engineered to combat gefitinib-resistant non-small cell lung cancer (NSCLC). nih.gov Such an approach represents a form of targeted combination therapy at the molecular level.

Role in Overcoming Drug Resistance (e.g., Gefitinib (B1684475) Resistance in NSCLC)

A significant challenge in cancer therapy is the development of drug resistance. nih.gov HSP90 inhibitors are being investigated as a means to overcome resistance to targeted therapies such as the EGFR tyrosine kinase inhibitor, gefitinib, in non-small cell lung cancer (NSCLC). nih.govnih.gov The rationale for this approach is that many of the kinases responsible for gefitinib resistance are themselves client proteins of HSP90. nih.gov

A specific example of this strategy is the creation of a hybrid HSP90 inhibitor that incorporates the resorcinol ring of this compound. nih.gov This hybrid compound was tested against gefitinib-resistant H1975 NSCLC cells and was found to inhibit their proliferation. nih.gov The mechanism of action involved the degradation of multiple HSP90 client proteins, including EGFR, Met, Her2, and Akt, which are implicated in gefitinib resistance. nih.gov This research highlights the potential of this compound's structural scaffold in the design of novel agents to overcome acquired resistance to targeted cancer therapies. nih.gov

Potential Application in Non-Oncological Conditions (e.g., Liver Fibrosis)

Emerging research suggests that the therapeutic applications of this compound may extend beyond oncology. One such potential application is in the treatment of liver fibrosis. nih.gov Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process in which hepatic stellate cells play a central role.

This compound has been shown to inhibit the proliferation of a hepatic stellate cell line, CFSC cells. nih.gov In addition to inhibiting cell growth, the compound was also found to induce G2 phase arrest in these cells. nih.gov These findings suggest that by targeting the proliferation of hepatic stellate cells, this compound could represent a rational therapeutic approach for the prevention and treatment of liver fibrosis. nih.gov

Future Avenues for Structural Optimization and Analog Design

The development of this compound has paved the way for further structural optimization and the design of more potent analogs. researchgate.netnih.gov Structure-based design has been a key strategy in this endeavor, leading to the generation of novel pyrazole and isoxazole (B147169) amide analogues with improved therapeutic properties. nih.govresearchgate.net

A notable example of this is the development of VER-50589, an isoxazole analog of this compound. researchgate.netresearchgate.net X-ray crystallography has shown that both compounds share a virtually identical binding mode within the HSP90 active site. nih.govresearchgate.net However, VER-50589 exhibits a significantly higher binding affinity for HSP90, with a dissociation constant (Kd) of 4.5 ± 2.2 nmol/L compared to 78.0 ± 10.4 nmol/L for this compound. nih.govresearchgate.net This enhanced affinity is attributed to a more favorable enthalpy of binding. nih.govresearchgate.net

The structural modification from a pyrazole in this compound to an isoxazole in VER-50589 resulted in a nine-fold increase in cellular antiproliferative potency. researchgate.net The mean GI50 value for VER-50589 across a panel of human cancer cell lines was 78 ± 15 nmol/L, compared to 685 ± 119 nmol/L for this compound. researchgate.net This improvement is also linked to a four-fold greater cellular uptake of VER-50589. nih.govresearchgate.net The rationale for replacing the pyrazole nitrogen with an isoxazole oxygen was to "lock" the molecule into a conformation that is a more effective hydrogen bond acceptor, which was predicted to be advantageous for binding to HSP90. nih.gov

Future research in this area could continue to explore modifications of the pyrazole and isoxazole scaffolds to further enhance potency, selectivity, and pharmacokinetic properties. The systematic optimization of these structures, guided by structure-activity relationship (SAR) studies, holds promise for the development of next-generation HSP90 inhibitors. medchemexpress.com

Preclinical Efficacy Studies

The preclinical efficacy of this compound has been evaluated in in vivo models of human cancer. nih.govresearchgate.net These studies have provided evidence of the compound's ability to engage its target and exert biological effects in a whole-animal setting.

In one study, athymic mice bearing well-established OVCAR3 human ovarian ascites tumors were treated with this compound. researchgate.net The administration of the compound led to the depletion of the sensitive HSP90 client protein ERBB2 in the tumor lysates. nih.govresearchgate.net This pharmacodynamic effect confirms that this compound can effectively inhibit HSP90 in vivo.

The pharmacokinetic properties of this compound have also been investigated in mice. Following intravenous administration, the compound showed rapid clearance. researchgate.net

| Cancer Model | Key Findings | Reference |

|---|---|---|

| OVCAR3 Human Ovarian Ascites Tumors (in mice) | Depletion of the HSP90 client protein ERBB2 in tumor lysates. | nih.govresearchgate.net |

| HCT116 Human Colon Cancer Xenografts (in mice) | Pharmacokinetic studies showed rapid clearance of this compound. | researchgate.net |

Q & A

Q. What is the molecular mechanism of VER-49009 as an Hsp90 inhibitor, and how does it differ from other Hsp90-targeting compounds?

this compound is a pyrazole amide analogue that binds competitively to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity. Unlike natural inhibitors like geldanamycin derivatives (e.g., 17-AAG), this compound does not require P-glycoprotein (P-gp)-mediated efflux for cellular activity, making it effective in P-gp-overexpressing cancer models . Its IC50 value of 25 nM and Kd of 78 nM reflect strong binding affinity . Key structural interactions include hydrogen bonding between the resorcinol 2'-hydroxyl group and Asp93, and a salt bridge between the pyrazole C5-amide and Lys58 .

Q. How should researchers design assays to evaluate the inhibitory potency of this compound in vitro?

Use fluorescence polarization (FP) assays with FITC-labeled geldanamycin to measure displacement of this compound from Hsp90’s ATP-binding pocket. Alternatively, isothermal titration calorimetry (ITC) can quantify binding thermodynamics. For cellular assays, measure downstream client protein degradation (e.g., HER2, Akt) via western blotting in cancer cell lines like SKBr3 (breast cancer) or CFSC (hepatic stellate cells) . Dose-response curves (0–100 nM) over 24–48 hours are recommended to determine IC50 values .

Q. Which cell lines are most appropriate for studying this compound’s anti-proliferative effects?

Hepatic stellate cell lines (e.g., CFSC) are ideal for fibrosis studies, as this compound induces G2 phase arrest and reduces Akt expression . For cancer research, use P-gp-overexpressing lines (e.g., NCI/ADR-RES) to demonstrate P-gp-independent cytotoxicity, unlike 17-AAG . Comparative studies with VER-50589 (a more potent analog) in breast (MCF7) or colon (HCT116) cancer cells can highlight structure-activity relationships (SAR) .

Q. What are the critical parameters for validating this compound’s specificity in Hsp90 inhibition studies?

Include controls for off-target effects by co-treating with Hsp70/Hsp27 inducers (e.g., KNK437) to assess compensatory stress responses. Use CRISPR/Cas9 Hsp90-knockout models to confirm on-target activity. Validate via co-immunoprecipitation (Co-IP) to show reduced Hsp90-client protein interactions (e.g., Raf-1, CDK4) .

Advanced Research Questions

Q. How do crystallographic data inform the optimization of this compound derivatives for enhanced Hsp90 binding?

X-ray structures reveal that this compound’s resorcinol group forms a hydrogen bond with Asp93, while the pyrazole C5-amide interacts with Lys58 and a water network in the ATP-binding pocket . SAR studies show that O-methylation of the resorcinol hydroxyls reduces affinity by 10-fold, emphasizing the necessity of free hydroxyl groups . Derivatives with isoxazole substitutions (e.g., VER-50589) improve potency by optimizing hydrophobic contacts in the S2 subpocket .

Q. How can researchers resolve contradictions in cytotoxicity data between this compound and its analogs across cell lines?

Discrepancies in IG50 values (e.g., this compound: 29 µM vs. VER-50589: 8 µM in HCT116) may arise from differences in membrane permeability or metabolic stability . Address this by performing parallel assays:

- Measure intracellular drug accumulation via LC-MS.

- Use thermal shift assays to compare target engagement.

- Evaluate proteasome-dependent client protein degradation kinetics .

Q. What experimental strategies can elucidate this compound’s role in modulating non-cancer pathways, such as hepatic fibrosis?

In CFSC cells, combine this compound treatment with TGF-β1 stimulation to assess collagen I/III secretion (ELISA) and α-SMA expression (immunofluorescence). Use RNA-seq to identify Hsp90-dependent fibrogenic pathways (e.g., PI3K/Akt, Wnt/β-catenin) . In vivo, employ carbon tetrachloride (CCl4)-induced fibrosis models with this compound dosing (5–10 mg/kg, IP) to validate histopathological improvements .

Q. How does this compound’s interaction with RPA70N influence DNA damage response (DDR) pathways, and what are the implications for combination therapies?

this compound binds the RPA70N protein cleft, disrupting RPA’s role in DDR initiation. In cancer cells with replicative stress (e.g., BRCA1/2 mutants), combine this compound with PARP inhibitors (e.g., olaparib) to exacerbate synthetic lethality. Monitor γH2AX foci (DNA damage marker) and apoptosis (Annexin V/PI) .

Methodological Guidelines

- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays [CETSA] for target engagement) to validate Hsp90 inhibition .

- Dosage Optimization : For in vivo studies, convert in vitro IC50 values using body surface area normalization (e.g., 25 nM in vitro ≈ 3.5 mg/kg in mice) .

- Structural Studies : Deposit crystallographic data in the PDB and include detailed synthetic procedures for derivatives (e.g., HPLC purity >95%, NMR characterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.